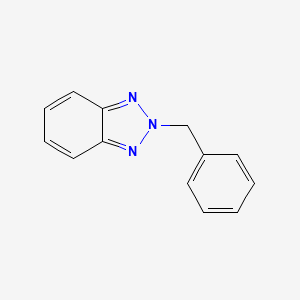

2-Benzyl-2H-1,2,3-benzotriazole

Description

BenchChem offers high-quality 2-Benzyl-2H-1,2,3-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-2H-1,2,3-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-14-12-8-4-5-9-13(12)15-16/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVWBACGGDLQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2N=C3C=CC=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of 2h Benzotriazole Scaffolds in Modern Organic Synthesis and Materials Science

The 2H-benzotriazole scaffold, the fundamental structural unit of 2-Benzyl-2H-1,2,3-benzotriazole, is a cornerstone in contemporary chemical research, valued for its versatility and unique properties. mdpi.com These scaffolds are recognized as exceptional building blocks for multifunctional materials, owing to their capacity for self-assembly, their nature as electron acceptors for constructing donor-acceptor architectures, and the relative ease with which they can be chemically modified. mdpi.com

In the realm of materials science , 2H-benzotriazole derivatives are integral to the development of advanced organic materials. They have been successfully incorporated into:

Organic Field-Effect Transistors (OFETs): Serving as a key component in the next generation of flexible and cost-effective organic circuits. mdpi.com

Optical Waveguides: Their structural properties allow for the fabrication of materials that can guide light. mdpi.com

Organogels: Certain derivatives can form robust gels in various solvents, which have applications in areas like drug crystallization. mdpi.com

Electrochromic Polymers: Benzyl-substituted benzotriazoles have been used to create polymers that change color upon the application of an electrical potential. tandfonline.com

Photostabilizers: The benzotriazole (B28993) moiety is a well-known UV absorber, providing stability to polymers against light-induced degradation. gsconlinepress.comsigmaaldrich.com

In organic synthesis , the benzotriazole group is a highly effective synthetic auxiliary. nih.gov It can function as a good leaving group and is used to activate carboxylic acids, facilitating the formation of amides, esters, and other carbonyl derivatives. nih.gov The stability and reactivity of N-substituted benzotriazoles make them valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmacologically active compounds. gsconlinepress.comijariie.com

A Look Back: the Historical Context of Benzotriazole Derivatives

The exploration of benzotriazole (B28993) and its derivatives has a rich history. The parent compound, benzotriazole, a fusion of a benzene (B151609) and a triazole ring, has long been recognized for its utility, most notably as a corrosion inhibitor for copper and its alloys. wikipedia.org Its synthesis was established through foundational chemical reactions, such as the treatment of o-phenylenediamine (B120857) with nitrous acid. wikipedia.orgorgsyn.org

The synthetic utility of benzotriazole derivatives expanded significantly over the decades. Key historical developments include:

The use of benzotriazole as a synthetic auxiliary gained prominence through the work of chemists who demonstrated its ability to facilitate a variety of chemical transformations. nih.gov

Research into the antimicrobial properties of benzotriazole derivatives began in earnest in the late 20th century, revealing their potential as scaffolds for new therapeutic agents. growingscience.com

Continuous innovation in synthetic methodologies, including the development of solvent-free and microwave-assisted protocols, has made the preparation of benzotriazole derivatives more efficient and environmentally friendly. scholarsresearchlibrary.com

This historical foundation has paved the way for the investigation of specific derivatives like 2-Benzyl-2H-1,2,3-benzotriazole, as researchers seek to fine-tune the properties of the benzotriazole core for specialized applications.

Current Research Focus: 2 Benzyl 2h 1,2,3 Benzotriazole

Within the extensive family of benzotriazoles, 2-Benzyl-2H-1,2,3-benzotriazole has emerged as a compound with distinct research trajectories. This specific isomer, where the benzyl (B1604629) group is attached to the second nitrogen atom of the triazole ring, exhibits properties that make it particularly suitable for certain advanced applications. evitachem.com

Key Research Areas:

Photosensitizers in Cationic Polymerization: A significant area of research involves the use of 2-Benzyl-2H-1,2,3-benzotriazole derivatives as photosensitizers. tandfonline.com These compounds can absorb light and transfer the energy to initiate the polymerization of monomers like epoxides and vinyl ethers, which is a crucial process in the coatings, adhesives, and electronics industries. tandfonline.com

Building Blocks for Advanced Materials: The compound serves as a valuable scaffold in materials science. evitachem.com Its structure is being exploited to create novel polymers with tailored electronic and optical properties. tandfonline.comevitachem.com

Organic Synthesis and Drug Discovery: Like other benzotriazoles, the 2-benzyl variant is explored as a precursor in organic synthesis and as a potential core structure in the development of new pharmaceutical agents. evitachem.com

Below are some of the key properties and derivatives of 2-Benzyl-2H-1,2,3-benzotriazole that are a focus of current research.

Table 1: Physicochemical Properties of 2-Benzyl-2H-1,2,3-benzotriazole

| Property | Value |

|---|---|

| Molecular Formula | C13H11N3 |

| Formula Weight | 209.25 |

| Isomer | 2H-isomer |

Data sourced from supplier information for research and development purposes. labscoop.com

Table 2: Investigated Derivatives of 2-Benzyl-2H-1,2,3-benzotriazole

| Compound Name | Abbreviation | Application Studied |

|---|---|---|

| 2-benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d] tandfonline.comevitachem.comCurrent time information in New York, NY, US.triazole | BBTS | Photosensitizer for cationic polymerization |

| 2-benzyl-4,7-bis(2,3-dihydrothieno[3,4-b] mdpi.comCurrent time information in New York, NY, US.dioxin-5-yl)-2H-benzo[d] tandfonline.comevitachem.comCurrent time information in New York, NY, US.triazole | BBTES | Photosensitizer for cationic polymerization |

These derivatives have been specifically studied for their role in photoinitiated cationic polymerization. tandfonline.com

The ongoing research into 2-Benzyl-2H-1,2,3-benzotriazole and its analogues underscores the enduring importance of the benzotriazole (B28993) scaffold in pushing the boundaries of materials science and synthetic chemistry.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Benzyl-2H-1,2,3-benzotriazole |

| Benzotriazole |

| o-phenylenediamine (B120857) |

| 2-benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d] tandfonline.comevitachem.comCurrent time information in New York, NY, US.triazole (BBTS) |

| 2-benzyl-4,7-bis(2,3-dihydrothieno[3,4-b] mdpi.comCurrent time information in New York, NY, US.dioxin-5-yl)-2H-benzo[d] tandfonline.comevitachem.comCurrent time information in New York, NY, US.triazole (BBTES) |

| Epoxides |

Unveiling the Synthesis of 2-Benzyl-2H-1,2,3-benzotriazole: A Review of Methodologies

The synthesis of 2-substituted-2H-1,2,3-benzotriazoles, particularly 2-Benzyl-2H-1,2,3-benzotriazole, is a significant focus in heterocyclic chemistry due to the varied applications of these compounds. This article explores the primary synthetic routes, from traditional N-alkylation and cyclocondensation reactions to modern, efficiency-focused techniques.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 2 Benzyl 2h 1,2,3 Benzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Benzyl-2H-1,2,3-benzotriazole, both ¹H and ¹³C NMR provide critical data for confirming the substitution pattern and understanding the molecule's conformation in solution.

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group and the benzotriazole (B28993) ring system exhibit characteristic chemical shifts. The methylene (B1212753) protons (CH₂) of the benzyl group typically appear as a singlet, with its chemical shift influenced by the electron-withdrawing nature of the benzotriazole ring. The aromatic protons of the benzyl group's phenyl ring usually present as a multiplet, while the protons on the benzotriazole ring system show distinct patterns that differentiate the 2-substituted isomer from the 1-substituted isomer. Due to the symmetry in 2-substituted benzotriazoles, the protons on the benzene (B151609) ring of the benzotriazole moiety often appear as two symmetric multiplets. nih.gov

The ¹³C NMR spectrum provides further structural confirmation. The chemical shifts of the carbon atoms in the benzotriazole and benzyl moieties are diagnostic. The methylene carbon of the benzyl group shows a characteristic signal, and the aromatic carbons of both ring systems appear in the typical downfield region. Careful analysis of the number of signals and their chemical shifts allows for unambiguous assignment of the 2-substituted structure. nih.gov For instance, in related 2-aryl-2H-benzotriazoles, no significant changes in ¹³C NMR chemical shifts were observed between the solution and solid states, suggesting a similar conformation in both phases. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Benzotriazole Derivatives Note: This table provides illustrative data for related compounds to give context to the expected spectral features of 2-Benzyl-2H-1,2,3-benzotriazole. Specific values for the target compound may vary.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-[(1S)-2-(2H-1,2,3-Benzotriazol-2-yl)-1-phenylethyl]-1-isoindolinone | 4.20 (d), 4.71 (d), 5.38 (dd), 5.60 (dd), 6.34 (dd), 7.30-7.41 (m), 7.46-7.51 (m), 7.70-7.78 (m) | 46.9, 55.5, 56.3, 118.1, 122.8, 123.9, 126.4, 127.5, 127.9, 128.6, 129.1, 131.4, 132.2, 136.5, 141.2, 144.5, 168.5 | arkat-usa.org |

| 2-(2,4-Dimethylphenyl)-2H-benzotriazole | 7.59 (in CDCl₃) | (in CDCl₃ and solid state) | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. acs.orgspectroscopyonline.com These methods are invaluable for identifying functional groups and providing insights into the molecular structure of 2-Benzyl-2H-1,2,3-benzotriazole.

The IR spectrum of 2-Benzyl-2H-1,2,3-benzotriazole is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. researchgate.net The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ range. The vibrations of the triazole ring itself give rise to a series of characteristic bands. For example, studies on related benzotriazoles have identified key marker bands for the triazole ring. nih.gov

Raman spectroscopy provides additional information, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The complementarity of IR and Raman allows for a more complete vibrational assignment. Theoretical calculations, often using density functional theory (DFT), are frequently employed to aid in the assignment of the observed vibrational bands to specific atomic motions. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Benzotriazole Derivatives Note: This table shows typical frequency ranges for key vibrational modes in benzotriazole-related structures.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | IR | researchgate.net |

| Aromatic C=C Stretch | 1450-1600 | IR/Raman | researchgate.net |

| Benzene Ring Breathing | ~1000 | Raman | mdpi.com |

| Triazole Ring Vibrations | Various | IR/Raman | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoelectron Spectroscopy (UPS) for Electronic Transitions and Conjugation Effects

UV-Vis and Photoelectron Spectroscopy (UPS) are powerful tools for investigating the electronic structure of molecules, including electronic transitions and conjugation effects.

UV-Vis spectroscopy of 2-Benzyl-2H-1,2,3-benzotriazole reveals information about the π-electron system. The molecule is expected to exhibit absorption bands in the UV region corresponding to π→π* transitions within the benzotriazole and benzyl chromophores. The position and intensity of these bands are influenced by the extent of conjugation between the two ring systems. Studies on N-substituted benzotriazoles have shown that 2H-benzotriazoles are stabilized by ring conjugation. nih.gov The electronic structure of benzotriazoles can be related to their photochemical properties. nih.gov

Ultraviolet Photoelectron Spectroscopy (UPS) provides direct information about the energies of the valence molecular orbitals. ntu.edu.tw By analyzing the ionization energies, one can understand the electronic structure and bonding in the molecule. UPS studies on N-substituted benzotriazoles have demonstrated that the N-substituent affects the electronic structure depending on its attachment to the benzotriazole residue. nih.gov These studies help in understanding the relative stabilities of different isomers and the nature of the frontier molecular orbitals, which are crucial for the molecule's reactivity.

Table 3: Electronic Transition Data for Benzotriazole Systems Note: This table provides a conceptual overview of the types of electronic transitions observed in benzotriazoles.

| Spectroscopic Technique | Observed Phenomena | Information Gained | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | π→π* transitions | Electronic energy levels, conjugation effects | rsc.org |

| Photoelectron Spectroscopy (UPS) | Valence electron ionization | Molecular orbital energies, electronic structure | nih.gov |

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For 2-Benzyl-2H-1,2,3-benzotriazole, electron ionization (EI) mass spectrometry would provide a detailed fragmentation pattern.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. A prominent and often base peak in the mass spectrum of benzyl-substituted compounds is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed by the cleavage of the benzylic C-N bond. Another significant fragmentation pathway for benzotriazoles involves the loss of a nitrogen molecule (N₂), leading to a characteristic fragment ion. The fragmentation of the benzotriazole ring itself can also produce ions corresponding to benzyne (B1209423) (C₆H₄). The analysis of these fragmentation patterns provides conclusive evidence for the structure of 2-Benzyl-2H-1,2,3-benzotriazole. Pyrolysis-mass spectrometry has been used to study the thermal decomposition of related benzotriazole derivatives, revealing complex reaction mechanisms. researchgate.net

Table 4: Expected Key Fragments in the Mass Spectrum of 2-Benzyl-2H-1,2,3-benzotriazole Note: The relative intensities of these fragments can vary depending on the ionization conditions.

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Origin | Reference |

|---|---|---|---|

| [C₁₃H₁₁N₃]⁺ | 209 | Molecular Ion (M⁺) | |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) | mdpi.com |

| [C₁₃H₁₁N]⁺ | 181 | Loss of N₂ from the molecular ion | researchgate.net |

| [C₆H₄]⁺ | 76 | Benzyne (from benzotriazole ring) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of 2-Benzyl-2H-1,2,3-benzotriazole would precisely determine the three-dimensional arrangement of the atoms.

The crystal structure would reveal the planarity of the benzotriazole ring system and the orientation of the benzyl group relative to it. The dihedral angle between the benzotriazole ring and the phenyl ring of the benzyl substituent is a key conformational parameter. nih.gov Intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules, can also be identified, which are crucial for understanding the crystal packing and solid-state properties. researchgate.net For example, in the structure of a related compound, the perpendicular distance between the triazole group and a benzene group involved in π-π stacking was found to be 3.695(1) Å. researchgate.net

Table 5: Illustrative Crystallographic Parameters for a Benzotriazole Derivative Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Crystal System | Orthorhombic | 2-[(1S)-2-(2H-1,2,3-Benzotriazol-2-yl)-1-phenylethyl]-1-isoindolinone | arkat-usa.org |

| Space Group | P2₁2₁2₁ | 2-[(1S)-2-(2H-1,2,3-Benzotriazol-2-yl)-1-phenylethyl]-1-isoindolinone | arkat-usa.org |

| a (Å) | 9.685(1) | 2-[(1S)-2-(2H-1,2,3-Benzotriazol-2-yl)-1-phenylethyl]-1-isoindolinone | arkat-usa.org |

| b (Å) | 10.709(1) | 2-[(1S)-2-(2H-1,2,3-Benzotriazol-2-yl)-1-phenylethyl]-1-isoindolinone | arkat-usa.org |

| c (Å) | 17.169(2) | 2-[(1S)-2-(2H-1,2,3-Benzotriazol-2-yl)-1-phenylethyl]-1-isoindolinone | arkat-usa.org |

| V (ų) | 1780.8(2) | 2-[(1S)-2-(2H-1,2,3-Benzotriazol-2-yl)-1-phenylethyl]-1-isoindolinone | arkat-usa.org |

Computational Chemistry Approaches to 2 Benzyl 2h 1,2,3 Benzotriazole Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like 2-Benzyl-2H-1,2,3-benzotriazole. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (geometry optimization) and in describing the distribution of electrons within the molecule (electronic structure).

For benzotriazole (B28993) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G**, are employed to predict molecular geometries with high precision. nih.govnih.govresearchgate.net These optimized geometries are the foundation for further computational analyses. For instance, DFT calculations on 2-(3,5-bis(trifluoromethyl)phenyl)-2H-benzo[d] nih.govd-nb.inforesearchgate.nettriazole derivatives indicate that the benzotriazole core and its arylalkynyl substituent are nearly coplanar, a feature that promotes effective π-conjugation. nih.gov While specific DFT-optimized geometry data for 2-Benzyl-2H-1,2,3-benzotriazole is not abundant in the surveyed literature, studies on the related 1-Benzyl-1H-benzotriazole have shown the benzotriazole ring system to be essentially planar, forming a significant dihedral angle with the phenyl ring. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. wuxiapptec.com A smaller gap generally suggests a more reactive molecule. scielo.org.mxrsc.org

In the context of benzotriazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.gov For example, in D–A–D type 2H-benzo[d] nih.govd-nb.inforesearchgate.nettriazole derivatives, the HOMO is typically located on the donor arylalkynyl fragment, while the LUMO resides on the acceptor benzotriazole core. nih.gov This separation of orbitals is characteristic of intramolecular charge transfer. A study on a novel synthesized benzotriazole derivative, TAJ1, reported a HOMO-LUMO gap of 0.159 eV, indicating its chemical reactivity and stability. nih.gov For a model copper-benzotriazolate cluster, the calculated HOMO-LUMO gap was a significant 2.6 eV, suggesting a stable electronic structure. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for Benzotriazole Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| TAJ1 | -0.224 | -0.065 | 0.159 | DFT |

| Cu₆BTA₄ Cluster | - | - | 2.6 | DFT |

Note: Data is for illustrative compounds and not 2-Benzyl-2H-1,2,3-benzotriazole itself.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. uni-muenchen.de

For benzotriazole systems, MEP analysis helps to identify the most likely sites for chemical reactions. d-nb.info The nitrogen atoms of the triazole ring are generally regions of negative electrostatic potential, making them attractive sites for protonation and alkylation. uni-muenchen.de In a study on the Rhodium-catalyzed coupling of benzotriazoles, MEP maps were used to analyze the charge distribution on the nitrogen atoms in both the ground and transition states, providing insight into the regioselectivity of the reaction. d-nb.infonih.gov

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis maxima)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For benzotriazole and its derivatives, DFT calculations have been successfully used to predict vibrational (IR) spectra. nih.govresearchgate.net The calculated frequencies, after appropriate scaling, generally show very good agreement with experimental FTIR data, aiding in the assignment of complex vibrational modes. nih.govscirp.org This allows for the identification of "marker bands" that are characteristic of the triazole ring. nih.gov

Theoretical prediction of NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, also provides a powerful tool for structural elucidation. arkat-usa.orgmdpi.com For example, GIAO calculations at the B3LYP/6-311++G** level have provided a solid basis for the assignment of ¹H, ¹³C, and ¹⁵N chemical shifts of benzotriazole. arkat-usa.org In a study of novel 1,2,3-triazole-based benzothiazole (B30560) derivatives, the calculated ¹H and ¹³C chemical shifts showed excellent correlation with experimental data. mdpi.com

The prediction of UV-Vis absorption maxima is typically carried out using Time-Dependent DFT (TD-DFT). expresspolymlett.com These calculations can help to understand the electronic transitions responsible for the observed absorption bands. For instance, TD-DFT calculations on low band-gap polymers incorporating benzotriazole have been used to determine vertical energy transition data and oscillator strengths. expresspolymlett.com

Table 2: Illustrative Spectroscopic Data for a Benzotriazole Derivative

| Spectroscopic Technique | Experimental Value | Calculated Value |

| IR (C=N stretch) | 1681.70 cm⁻¹ | - |

| IR (N-H stretch) | 3407.04 cm⁻¹ | - |

| ¹H NMR (CH₂ protons) | 4.54 ppm | - |

| ¹³C NMR (C=O carbon) | - | - |

Note: Experimental data for Benzotriazole-1-yl-acetic acid (4-hydroxy-benzylidene)-hydrazide. ajrconline.org Calculated values are highly dependent on the specific derivative and computational method.

Theoretical Studies on Tautomeric Equilibria and Relative Stabilities

Benzotriazole can exist in two tautomeric forms, 1H-benzotriazole and 2H-benzotriazole. The position of this equilibrium is crucial as it dictates the products of substitution reactions. Computational studies have been extensively used to investigate the relative stabilities of these tautomers and their derivatives. researchgate.net

For the parent benzotriazole, the 1H tautomer is found to be significantly more stable than the 2H tautomer in the gas phase. researchgate.net However, the introduction of a substituent on one of the nitrogen atoms, as in 2-Benzyl-2H-1,2,3-benzotriazole, locks the molecule into a specific isomeric form. The relative stability of the N1 versus N2 substituted isomers is a key factor in synthetic chemistry. Theoretical calculations have shown that for methylbenzotriazole, the 1-methyl isomer is more basic than the 2-methyl isomer. researchgate.net The selective synthesis of N2-substituted benzotriazoles is challenging due to the thermodynamic preference for the N1-substituted products. d-nb.infoacs.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the regioselectivity of reactions involving benzotriazole.

For the N-alkylation of benzotriazole, computational models have been used to study the transition states leading to the N1 and N2 products. ufl.edu In the context of the rhodium-catalyzed allylation of benzotriazoles, DFT calculations have been employed to map out the complete Gibbs free energy profiles for both the N1- and N2-selective pathways. nih.gov These studies revealed that the choice of ligand on the rhodium catalyst plays a critical role in controlling the regioselectivity by differentially stabilizing the transition states for N1 and N2 functionalization. d-nb.infonih.gov Similarly, the transition state for the N²-selective β-iodoalkylation of benzotriazoles has been investigated computationally. researchgate.net

Molecular Docking Simulations for Investigating Potential Molecular Interactions in Biological Contexts (non-clinical mechanistic research)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. currentopinion.be In the context of medicinal chemistry research, it is used to screen for potential interactions between a small molecule, like a benzotriazole derivative, and a biological target, such as a protein or enzyme. currentopinion.beukaazpublications.com

Several studies have utilized molecular docking to explore the potential biological activities of benzotriazole derivatives. currentopinion.beresearchgate.netnih.gov For example, docking studies have been performed on benzotriazole derivatives with targets like Staphylococcus aureus tyrosyl tRNA synthetase to investigate their potential as antimicrobial agents. currentopinion.be In one such study, a derivative showed a high binding energy, suggesting a strong interaction with the active site of the enzyme. currentopinion.be Similarly, docking has been used to assess the binding affinities of novel benzotriazole compounds with various protein kinases, which are important targets in cancer research. nih.gov These non-clinical, mechanistic studies provide a rational basis for the design of new, more potent bioactive molecules.

Table 3: Illustrative Molecular Docking Data for a Benzotriazole Derivative

| Compound | Target Protein | Binding Energy (kcal/mol) |

| 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide (B32628) | Staphylococcus aureus tyrosyl t-RNA synthetase (1JIJ) | -8.9 |

| TAJ1 | NEK2 | -10.5 |

Note: Data is for illustrative compounds and not 2-Benzyl-2H-1,2,3-benzotriazole itself.

Research Applications of 2 Benzyl 2h 1,2,3 Benzotriazole and Its Derivatives in Chemical Science

Applications in Advanced Materials Research.

The 2H-benzo[d] mdpi.comnih.govmetu.edu.trtriazole (BTz) moiety is a promising candidate for creating multifunctional materials due to its inherent characteristics. mdpi.com It possesses an acceptor character, enabling the synthesis of donor-acceptor structures, and can be easily modified through standard chemical methods. mdpi.com Its planarity and ability to self-assemble further enhance its potential in materials science. mdpi.com

Design of Organic Semiconductors and Optoelectronic Devices (e.g., OFETs).

Derivatives of 2-benzyl-2H-1,2,3-benzotriazole have shown considerable promise as organic semiconductors in electronic devices like organic field-effect transistors (OFETs). mdpi.com The electron-deficient nature of the 2H-benzo[d] mdpi.comnih.govmetu.edu.trtriazole ring makes it an effective acceptor moiety, which is a key component in many organic semiconductors. nih.gov

Researchers have also explored structural modifications to the benzotriazole (B28993) core to enhance electrical performance. By expanding the BTz unit with a pyrazine (B50134) ring, a multidonor–acceptor molecule was created, which demonstrated improved electron mobilities in OFETs, reaching values around 10⁻² cm²V⁻¹s⁻¹, the highest reported for discrete benzotriazole molecules to date. semanticscholar.org

Table 1: OFET Electrical Data for selected 2H-benzo[d] mdpi.comnih.govmetu.edu.trtriazole Derivatives.

| Compound | Mobility (cm²/Vs) | Threshold Voltage (V) | On/Off Ratio |

| Bzt-phe | 1.2 x 10⁻³ | -2.5 | 10⁵ |

| Bzt-pyr | 8.5 x 10⁻⁴ | -3.1 | 10⁴ |

| Bzt-cbz | 5.0 x 10⁻³ | -1.8 | 10⁵ |

| Bzt-phenox | 2.1 x 10⁻³ | -2.0 | 10⁴ |

This table presents a selection of data for illustrative purposes. For comprehensive data, please refer to the source. nih.govresearchgate.net

Investigation of Self-Assembly and Supramolecular Architectures.

The ability of 2-benzyl-2H-1,2,3-benzotriazole derivatives to self-assemble into organized supramolecular structures is a key area of research. mdpi.com These self-assembled architectures can exhibit unique properties and have potential applications in various fields, including optoelectronics. rsc.org

For example, T-shaped 2H-benzo[d] mdpi.comnih.govmetu.edu.trtriazole derivatives have been synthesized and their self-assembly in the solid state has been studied. rsc.org The morphology of the resulting aggregates was found to be dependent on the peripheral substituents. Methoxy-substituted benzotriazoles formed crystalline, needle-like structures, while unsubstituted derivatives gave rise to flower-like aggregates. rsc.org This demonstrates that by carefully selecting the substituents, it is possible to control the self-assembly process and the resulting morphology. rsc.org

Furthermore, the formation of organized supramolecular aggregates from certain 2H-benzo[d]1,2,3-triazole derivatives has been achieved through techniques like slow diffusion. mdpi.com The resulting structures, such as needle-like aggregates, can be several hundred micrometers in length. mdpi.com The interplay of noncovalent interactions, including π–π stacking and hydrogen bonding, plays a crucial role in stabilizing these supramolecular assemblies. beilstein-journals.org

Photophysical Studies for UV Absorption and Photo-stabilization Mechanisms.

2-Aryl-2H-benzotriazoles are a well-known class of ultraviolet (UV) absorbers, valued for their ability to dissipate harmful UV radiation. acs.org Their photostability is often attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. acs.orgnih.gov

However, studies on certain 2-arylbenzotriazoles have revealed an alternative deactivation pathway that does not rely on intramolecular hydrogen bonding. acs.org In these cases, a twisted intramolecular charge transfer (TICT) state is formed, which provides an efficient route for the deactivation of the excited singlet state. acs.org The steric hindrance caused by certain substituents can favor non-planar conformations between the phenyl and triazole rings, promoting the TICT mechanism. acs.org

The UV absorption properties of these compounds are crucial for their application as UV filters. nih.govresearchgate.net For instance, newly synthesized 2-(2´-hydroxyaryl)benzotriazole derivatives have been shown to absorb both UVA and UVB radiation, with maximum absorption wavelengths in the range of 336 to 374 nm. researchgate.net The photophysical properties, including absorption and emission, can be influenced by the solvent polarity. nih.gov

Role in Optical Waveguides and Two-Photon Absorption (TPA) Materials.

Derivatives of 2-benzyl-2H-1,2,3-benzotriazole have demonstrated potential for applications in optical waveguides and as two-photon absorption (TPA) materials. mdpi.com The self-assembly of these molecules into well-defined structures, such as ribbons, can lead to optical waveguiding behavior. nih.gov

The TPA properties of these compounds are of particular interest for applications in fields like bioimaging and optical limiting. researchgate.netresearchgate.net The TPA cross-section, a measure of the TPA efficiency, can be tuned by modifying the molecular structure. For example, in a series of donor-π-acceptor-π-donor dyes, those with stronger electron-donor substituents exhibited higher TPA cross-section values. mdpi.com The nature of the π-bridge connecting the donor and acceptor units also plays a significant role, with a vinylene bridge generally leading to better TPA properties than an acetylene (B1199291) bridge. mdpi.com

Table 2: Two-Photon Absorption (TPA) Data for selected 2H-benzo[d] mdpi.comnih.govmetu.edu.trtriazole Derivatives.

| Compound | TPA Cross-Section (GM) | Wavelength (nm) |

| 5h | 1510 | 840 |

| 6d | 790 | 830 |

| 7d | 545 | 830 |

This table presents a selection of data for illustrative purposes. For comprehensive data, please refer to the source. mdpi.com

Electrochromic Polymer Development.

Polymers incorporating the 2-benzyl-2H-1,2,3-benzotriazole moiety have been synthesized and investigated for their electrochromic properties. metu.edu.trmetu.edu.tr Electrochromic materials can change their color in response to an applied electrical potential, making them suitable for applications such as smart windows and displays. rsc.org

In these polymers, the benzotriazole unit typically acts as an electron acceptor, and it is combined with electron-donating units to create a donor-acceptor (D-A) type polymer. researchgate.netacs.org The position of the benzyl (B1604629) substituent on the benzotriazole ring has been shown to influence the electronic structure and, consequently, the electrochemical and optical properties of the resulting polymer. researchgate.net For instance, a symmetrically positioned benzyl group can lead to a polymer that is red in its neutral state. researchgate.net

By carefully designing the polymer structure, it is possible to achieve desirable electrochromic performance, including high optical contrast, fast switching times, and good coloration efficiency. acs.org Some of these polymers have shown ambipolar characteristics, meaning they can be both p-doped (oxidized) and n-doped (reduced), which can lead to multicolored states. researchgate.net

Role in Catalysis and Ligand Design for Transition Metal Complexes.

Benzotriazole and its derivatives, including 2-benzyl-2H-1,2,3-benzotriazole, have emerged as versatile ligands in the field of catalysis, particularly in transition metal-catalyzed reactions. researchgate.net Their ability to coordinate with various transition metals has led to the development of novel catalysts for a range of organic transformations. nih.gov

The bidentate nature of some benzotriazole derivatives allows them to form stable complexes with metals like copper. gre.ac.uk For example, 1-(2-pyridyl)benzotriazole has been used as a ligand in copper(II) complexes, which have shown catalytic activity in A³ coupling reactions for the synthesis of propargylamines. gre.ac.uk The steric and electronic properties of the benzotriazole ligand can influence the geometry and reactivity of the metal complex. gre.ac.uk

Benzotriazole-based ligands have also been employed in palladium-catalyzed reactions, such as the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds. researchgate.net The use of these ligands can offer advantages such as being air-stable and not requiring the use of phosphines, which can be sensitive and expensive. researchgate.net Furthermore, benzotriazole derivatives can form complexes with a variety of other transition metals, including manganese and cobalt, leading to the formation of supramolecular structures with potential applications in materials science. researchgate.net

Development of Benzotriazole-Based Ligands for Asymmetric Transformations

Benzotriazole and its derivatives have emerged as effective ligands in metal-catalyzed reactions, including asymmetric transformations. researchgate.net Their ability to coordinate with metal centers through the nitrogen atoms of the triazole ring allows for the creation of chiral catalysts that can induce stereoselectivity in chemical reactions. researchgate.net Research has demonstrated the use of benzotriazole-based ligands in copper-catalyzed cross-coupling reactions of terminal alkynes to form 1,3-diynes. nih.gov

Novel seven-membered cyclic imine-based 1,3-P,N ligands have been synthesized using benzotriazole as a key reagent. helsinki.fiuva.nl These "cycloiminophosphanes" possess flexible, non-isomerizable tetrahydroazepine rings and have shown potential in catalysis, including Ru(II)-catalyzed hydration of benzonitrile (B105546) and Ru(II)- and Ir(I)-catalyzed transfer hydrogenation of cyclohexanone. helsinki.fiuva.nl The development of chiral versions of these ligands from l-menthone opens up possibilities for asymmetric catalysis. helsinki.fi Furthermore, the mechanistic aspects of Rh(I)-catalyzed coupling of benzotriazoles and allenes have been investigated, revealing the role of cationic species and proton shuttling in the catalytic cycle. nih.gov This understanding has led to the optimization of reaction conditions for the synthesis of N-alkyl benzotriazole derivatives, which are valuable building blocks in medicinal chemistry. nih.gov

Polymer-Supported Benzotriazoles as Catalytic Systems

To enhance the reusability and simplify the purification process of catalysts, researchers have developed polymer-supported benzotriazole systems. nih.govacs.org These materials combine the catalytic activity of benzotriazoles with the practical advantages of a solid support. Four types of polymer-supported benzotriazoles have been prepared by linking 5-(hydroxymethyl)benzotriazole and benzotriazole-5-carboxylic acid with Wang resin, Merrifield resin, and (monomethoxy)poly(ethylene glycol). nih.govscispace.com

These supported catalysts have been successfully employed in the synthesis of tetrahydroquinolines through the condensation of aldehydes with aromatic amines. nih.govacs.orgscispace.com The ether-type benzotriazole, created by loading 5-(hydroxymethyl)benzotriazole onto Merrifield resin, was identified as the most effective catalyst. nih.govscispace.com This system allows for the production of a series of tetrahydroquinoline products in high purity through simple filtration, and the resin can be recovered and reused without a significant loss of activity. nih.govacs.org Additionally, polymer-bound benzotriazole copper complexes have been synthesized and utilized in the oxidation of the α-carbon of aromatic hydrocarbons. bit.edu.cn Furthermore, π-conjugated polymers containing benzotriazole units have been synthesized for applications in organic light-emitting diodes (OLEDs). mdpi.com

Strategies for Designing Biologically Relevant Molecules

The benzotriazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. nih.gov Its resemblance to the purine (B94841) nucleus found in naturally occurring biomolecules makes it an attractive starting point for the design of new therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Mechanisms

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzotriazole derivatives, SAR studies have provided valuable insights into their mechanisms of action. gsconlinepress.com For instance, in the context of antifungal agents, SAR studies of fluconazole (B54011) analogues where the 1,2,4-triazole (B32235) ring was replaced with a benzotriazole moiety revealed the importance of substituents on the benzotriazole ring. nih.gov The introduction of small hydrophobic groups like –Cl, –CH3, and di–CH3 led to compounds with potent activity against both Candida and Aspergillus species. nih.gov

Similarly, for α-glucosidase and α-amylase inhibitors, SAR studies of benzotriazole-bearing bis-Schiff base derivatives have been conducted. researchgate.netnih.gov These studies divided the synthetic compounds into different categories to understand the impact of various substituents on their inhibitory activity. researchgate.net It was found that the presence and position of chloro substitutions on the aryl ring play a pivotal role in the binding interactions with the enzymes. nih.gov Molecular docking studies have further supported these experimental findings by visualizing the binding modes of the active inhibitors within the enzyme's active site. nih.govdoaj.org

| Compound Category | Key Structural Features | Observed Activity | Reference |

| Antifungal Benzotriazoles | Introduction of small hydrophobic groups (–Cl, –CH3) on the benzotriazole ring. | Potent activity against Candida and Aspergillus spp. | nih.gov |

| α-Glucosidase Inhibitors (bis-Schiff bases) | Chloro substitutions on the aryl ring. | Significant inhibitory activity, with chloro groups playing a key role in binding. | nih.gov |

| α-Glucosidase Inhibitors (bis-Schiff bases) | Tri-substitutions (di-Cl and -OH) on the aryl part. | Considerable inhibitory potentials. | nih.gov |

This table summarizes key findings from Structure-Activity Relationship (SAR) studies on benzotriazole derivatives.

Exploration of Benzotriazole Scaffolds for Novel Molecular Scaffolding

The benzotriazole nucleus serves as a versatile scaffold for the development of novel bioactive compounds. nih.gov Its chemical modularity and ability to be substituted at multiple positions allow medicinal chemists to fine-tune properties such as lipophilicity, solubility, and receptor affinity. pharmafeatures.com This adaptability has led to its use in creating libraries of compounds for drug discovery. gsconlinepress.com

The benzotriazole scaffold is a key precursor in the design of a wide range of biologically active molecules, including antibacterial, antifungal, and anticancer agents. nih.gov Its structural and electronic properties make it an ideal foundation for building complex molecules with desired therapeutic effects. pharmafeatures.com For example, benzotriazole-based bis-Schiff base scaffolds have been synthesized and shown to have outstanding inhibitory profiles against the α-glucosidase enzyme. nih.govdoaj.orgresearchgate.net The resilience of the benzotriazole framework to metabolic degradation is another key advantage, often leading to improved oral bioavailability and plasma half-life of its analogues. pharmafeatures.com

Investigations into Enzyme-Inhibitor Interactions at the Molecular Level (e.g., α-glucosidase, CYP51)

Understanding the interactions between benzotriazole derivatives and their target enzymes at the molecular level is fundamental for rational drug design. Molecular docking studies have been instrumental in elucidating these interactions. For instance, in the case of α-glucosidase inhibitors, docking studies have revealed that chloro substitutions on the aryl ring of benzotriazole derivatives are crucial for their binding interactions within the enzyme's active site. nih.gov These studies have shown that compounds with specific substitution patterns can form key hydrogen bonds with amino acid residues like Lys200, His201, and Glu233, providing extra stability to the enzyme-inhibitor complex. researchgate.net

In the context of antifungal activity, benzotriazole derivatives have been investigated as inhibitors of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal sterol biosynthesis. nih.govuniss.it Docking studies on Mycobacterium tuberculosis CYP51 (MT-CYP51) have shown the relevance of hydrophobic substituents for molecular interaction. nih.gov The placement of the triazole heterocycle within the active site was also found to be a key determinant of antifungal potency. nih.govuniss.it Furthermore, molecular docking of benzotriazole and benzimidazole (B57391) derivatives with CYP51 from Candida species has helped to understand their mode of interaction and identify the most favorable conformations for inhibition. researchgate.netresearchgate.net

| Enzyme Target | Key Interaction Findings | Methodology | Reference |

| α-Glucosidase | Chloro substitutions on the aryl ring are pivotal for binding. Specific hydrogen bonds with Lys200, His201, and Glu233 provide stability. | Molecular Docking | researchgate.netnih.gov |

| CYP51 (antifungal) | Hydrophobic substituents are important for interaction. The placement of the triazole ring in the active site is crucial for potency. | Molecular Docking (MT-CYP51) | nih.govuniss.it |

| CYP51 (Candida) | Docking studies revealed favorable conformations and interactions of benzotriazole derivatives within the active site. | Molecular Docking (PDB: 5JLC) | researchgate.netresearchgate.net |

This table highlights key findings from investigations into enzyme-inhibitor interactions of benzotriazole derivatives.

Fundamental Studies on Corrosion Inhibition Mechanisms and Surface Interactions

Benzotriazole (BTA) and its derivatives are well-established and widely studied corrosion inhibitors, particularly for copper and its alloys. mdpi.comsemanticscholar.org Their effectiveness stems from their ability to adsorb onto the metal surface and form a protective film that hinders the corrosion process. mdpi.comcam.ac.uk The mechanism of inhibition involves the interaction of the triazole ring's nitrogen atoms and the π-electrons of the benzene (B151609) ring with the metal surface. mdpi.com

Studies have shown that the interaction can occur through donor-acceptor interactions between the heteroatoms and π-electrons of the benzotriazole molecule and the vacant d-orbitals of the metal atoms. mdpi.comresearchgate.net This can lead to the formation of a chemisorbed layer. researchgate.net On copper surfaces, it is proposed that BTA forms a polymeric complex, [Cu(I)BTA]n, which acts as a protective barrier. cam.ac.ukresearchgate.net For iron, the formation of a [Fe(II)(BTA)2]n complex has been suggested. researchgate.net

The nature of the metal surface plays a significant role in the interaction. While BTA chemisorbs on copper, its interaction with steel and aluminum alloys is considered to be weaker, primarily involving physical adsorption. ijcsi.pro Computational studies using Density Functional Theory (DFT) have provided further insights, indicating that BTA binds strongly to coordinatively unsaturated copper sites on oxidized surfaces. acs.org Surface-enhanced Raman spectroscopy has also been employed to characterize the protective films formed on different metal surfaces in the presence of BTA. researchgate.net

| Metal | Proposed Inhibition Mechanism | Nature of Interaction | Reference |

| Copper | Formation of a protective polymeric complex [Cu(I)BTA]n. | Chemisorption | cam.ac.ukresearchgate.net |

| Iron | Formation of a [Fe(II)(BTA)2]n complex. | Chemisorption | researchgate.net |

| Steel | Weaker adsorption compared to copper. | Predominantly physical interaction | ijcsi.pro |

| Aluminum Alloy | Weaker adsorption compared to copper. | Predominantly physical interaction | ijcsi.pro |

This table summarizes the corrosion inhibition mechanisms of benzotriazole on different metals.

Development of Chemosensors and Molecular Probes

The unique photophysical properties and versatile chemical structure of the 2H-benzo[d]1,2,3-triazole (BTz) moiety make it a valuable scaffold in the design and synthesis of advanced chemosensors and molecular probes. mdpi.com As an electron-acceptor unit, the benzotriazole core is frequently incorporated into donor-acceptor (D-A) systems, which facilitates intramolecular charge transfer (ICT), a fundamental process for tuning the optical properties of fluorescent sensors. mdpi.com Among various benzoazole derivatives, those based on benzotriazole often exhibit high luminescence quantum yields, a desirable characteristic for sensitive detection. mdpi.com

A significant class of benzotriazole-based sensors operates via an excited-state intramolecular proton transfer (ESIPT) mechanism. researchgate.net Derivatives such as 2-(2-Hydroxyphenyl)-2H-benzotriazole are designed with an intramolecular hydrogen bond. researchgate.net Upon UV light absorption, a proton is transferred from the hydroxy group to a nitrogen atom on the benzotriazole ring. This process creates a transient keto tautomer, which can then relax non-radiatively, effectively dissipating the absorbed UV energy. researchgate.net However, in the presence of specific analytes or in polar solvent environments that disrupt this intramolecular hydrogen bond, the fluorescence properties can be significantly altered, allowing for the detection of metal ions and changes in pH. researchgate.net

Research has demonstrated the successful application of benzotriazole derivatives in creating selective fluorescent chemosensors for various environmentally and biologically important metal ions. researchgate.netajol.info These sensors are designed with specific binding sites that chelate with target metal ions, leading to a measurable change in fluorescence, such as enhancement (turn-on) or quenching (turn-off). researchgate.netajol.info This strategy has been employed to detect ions including copper, lead, mercury, Zinc (Zn²⁺), and Aluminum (Al³⁺). researchgate.netajol.info

For instance, two novel benzotriazole derivatives, BTZ-COOH and BTZ-O, were synthesized and shown to be effective fluorescent sensors for Chromium (Cr(III)) ions in solution. uanl.mx The interaction between these probes and Cr(III) resulted in noticeable changes in their photophysical properties, indicating their potential as selective chemosensors. uanl.mx Interference studies revealed that other metal ions did not significantly affect the detection of Cr(III) for BTZ-COOH, while BTZ-O showed some interference from Copper (Cu(II)). uanl.mx Further investigations established the binding stoichiometry between the sensors and the metal ion. uanl.mx Another study detailed the functionalization of phenanthridine (B189435) with a benzotriazole residue to create a novel fluorescence probe, showcasing the adaptability of the benzotriazole core in sensor development. growingscience.com

The table below summarizes the characteristics of representative benzotriazole-based chemosensors.

Future Research Directions and Emerging Paradigms for 2 Benzyl 2h 1,2,3 Benzotriazole

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production of fine chemicals, offering enhanced safety, scalability, and process control. A promising future direction for 2-Benzyl-2H-1,2,3-benzotriazole lies in its synthesis using these advanced platforms.

Future research could focus on optimizing this flow protocol to maximize yield and purity. Automated platforms could integrate real-time reaction monitoring (e.g., via inline IR or NMR spectroscopy) and machine-learning algorithms to dynamically adjust parameters such as temperature, residence time, and stoichiometry for optimal output.

Table 1: Comparison of Synthesis Methodologies for Benzotriazole (B28993) Derivatives

| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Flow Chemistry Synthesis |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours ijpsonline.com | Minutes core.ac.uk |

| Scalability | Limited, often poor heat transfer | Moderate | High, excellent heat/mass transfer |

| Safety | Risk of thermal runaway, handling of hazardous intermediates | Reduced reaction times improve safety | Significantly improved safety, small reaction volumes core.ac.uk |

| Process Control | Manual, often imprecise | Precise temperature control | High precision over all parameters |

| Yield | Variable | Often improved yields ijpsonline.com | Good to excellent yields reported core.ac.uk |

| Environmental Impact | Often requires large solvent volumes | Can be performed solvent-free researchgate.net | Reduced solvent usage, less waste |

This integration with automated systems would not only enable the efficient, on-demand production of 2-Benzyl-2H-1,2,3-benzotriazole but also facilitate the rapid synthesis of a library of derivatives with varied substituents on the benzyl (B1604629) or benzotriazole rings for structure-activity relationship (SAR) studies.

Exploration of Novel Photochemical and Photophysical Phenomena with 2-Benzyl-2H-1,2,3-benzotriazole

The photophysical behavior of 2H-benzotriazoles is a field of intense study, largely dominated by 2-(2'-hydroxyphenyl)-2H-benzotriazole (HPBT) derivatives used as commercial ultraviolet (UV) stabilizers. researchgate.netrsc.org These molecules exhibit remarkable photostability due to an efficient energy dissipation mechanism involving an excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to a triazole nitrogen. rsc.orgnih.gov

However, 2-Benzyl-2H-1,2,3-benzotriazole lacks the 2'-hydroxyl group necessary for ESIPT. This structural difference fundamentally alters its interaction with UV radiation, opening an entirely new research paradigm. Without the ESIPT pathway, the absorbed energy must be dissipated through other channels, such as fluorescence, phosphorescence, or photochemical reactions. Future research should focus on characterizing these de-excitation pathways. The 2H-benzo[d]1,2,3-triazole (BTz) core itself is known to be an electron-accepting moiety with a high luminescence quantum yield compared to other benzoazoles, making it a promising scaffold for optoelectronic materials. mdpi.com

The benzyl group, while not directly participating in a process like ESIPT, will significantly influence the molecule's electronic properties. researchgate.net Its substitution pattern (with electron-donating or electron-withdrawing groups) could be used to tune the HOMO-LUMO energy gap, thereby controlling the absorption and emission wavelengths. acs.org This could lead to the development of novel fluorophores. Furthermore, studies on other N-heterocycles have shown that benzyl substituents can impact luminescence through metal-to-ligand charge transfer (MLCT) and ligand-centered π-π* transitions in metal complexes. tandfonline.com Investigating the coordination of 2-Benzyl-2H-1,2,3-benzotriazole with metal ions could unlock new photophysical phenomena for applications in organic light-emitting diodes (OLEDs) or chemical sensors. researchgate.net

Advanced Computational Modeling for Predictive Design and Reaction Engineering

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemistry for predicting molecular properties and elucidating reaction mechanisms. For 2-Benzyl-2H-1,2,3-benzotriazole, a key future direction is the use of these in silico methods for predictive design and reaction engineering.

DFT studies have been successfully applied to other benzotriazole derivatives to:

Elucidate Reaction Mechanisms: Calculations have been used to map the Gibbs free energy profiles for reactions involving benzotriazoles, identifying rate-determining steps and explaining regioselectivity, such as the N1 versus N2 alkylation. d-nb.info

Predict Electronic and Photophysical Properties: DFT can accurately calculate frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the electronic and photophysical behavior of materials for applications like organic field-effect transistors (OFETs) and solar cells. mdpi.comnih.gov

Guide Drug Design: Molecular docking simulations, which rely on computationally derived structures and properties, are used to predict the binding affinity of benzotriazole derivatives to biological targets like enzymes, guiding the design of new therapeutic agents. nih.govnih.gov

For 2-Benzyl-2H-1,2,3-benzotriazole, computational models can be built to predict how substitutions on the benzyl ring would affect its reactivity, stability, and potential as a ligand or a photophysically active molecule. This predictive power can significantly reduce the experimental effort required, allowing researchers to prioritize the synthesis of compounds with the most promising properties for specific applications.

Table 2: Potential Applications of Computational Modeling for 2-Benzyl-2H-1,2,3-benzotriazole

| Research Area | Computational Method | Predicted Properties / Outcomes |

|---|---|---|

| Reaction Engineering | DFT, Activation Strain Model | Reaction energy profiles, transition state geometries, regioselectivity (N1 vs. N2), catalyst-ligand effects. d-nb.info |

| Materials Science | DFT, TD-DFT | HOMO/LUMO energies, band gap, absorption/emission spectra, charge transport characteristics. mdpi.comnih.gov |

| Medicinal Chemistry | Molecular Docking, QSAR | Binding modes and affinities to protein targets, structure-activity relationships, ADMET properties. nih.govnih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Biology

The true potential of 2-Benzyl-2H-1,2,3-benzotriazole will be realized through interdisciplinary research that bridges fundamental organic chemistry with applied fields. The unique combination of the stable benzotriazole core and the versatile benzyl group makes it an attractive scaffold for innovation.

Materials Science: The 2H-benzotriazole moiety is an excellent electron-acceptor, making it a valuable building block for donor-acceptor (D-A) type organic semiconductors. mdpi.com By attaching various electron-donating groups to the benzyl substituent, a range of D-A molecules based on the 2-Benzyl-2H-1,2,3-benzotriazole framework can be designed. These materials could be explored for use in OFETs, where other 2H-benzotriazole derivatives have already shown promise as p-type semiconductors. mdpi.comnih.gov Further research could also explore its incorporation into polymers to create materials with tailored optical or electronic properties. researchgate.net

Computational and Experimental Biology: Benzotriazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antifungal, antiviral, and anticancer properties. gsconlinepress.comnih.gov The benzyl group offers a synthetic handle for introducing pharmacologically relevant functionalities. For instance, N-benzyl acetamide (B32628) derivatives of benzotriazole have shown significant antibacterial and antitubercular activity. growingscience.com Future work could involve synthesizing a library of 2-Benzyl-2H-1,2,3-benzotriazole derivatives and using high-throughput screening and computational docking to identify lead compounds for various diseases. nih.govresearchgate.net Studies have already shown that benzotriazole derivatives can act as potent inhibitors of enzymes like α-glucosidase and α-amylase, suggesting a potential role in managing diabetes. nih.gov

Sustainable Synthesis and Application Methodologies for Benzotriazole Derivatives

The principles of green chemistry are increasingly guiding synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. A major future direction for all benzotriazole chemistry, including that of 2-Benzyl-2H-1,2,3-benzotriazole, is the development of more sustainable processes.

Key areas for research include:

Solvent-Free and Water-Based Reactions: Traditional syntheses often rely on volatile organic solvents. Methodologies that operate under solvent-free conditions, such as mechanochemical synthesis in a ball mill or reactions "on water," offer significant environmental benefits. acs.orgmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating. ijpsonline.comresearchgate.net This has been successfully applied to the synthesis of various benzotriazole derivatives. ijpsonline.com

Reusable Catalysts: Developing reactions that use heterogeneous or recyclable catalysts is a cornerstone of green chemistry. For related heterocycles, catalysts like silica (B1680970) sulfuric acid or nanoparticle-supported ionic liquids have been used for efficient, eco-friendly synthesis. researchgate.netnih.gov

Denitrogenative Functionalization: Benzotriazoles can serve as synthons where the triazole ring is cleaved with the loss of N₂, allowing for the formation of new C-C or C-heteroatom bonds. bohrium.comacs.org Exploring green conditions for these transformations, such as using visible-light photocatalysis, can provide novel and sustainable routes to complex molecules from a benzotriazole precursor. bohrium.com

By focusing on these sustainable methodologies, the synthesis of 2-Benzyl-2H-1,2,3-benzotriazole and its derivatives can be made more efficient, cost-effective, and environmentally benign, aligning chemical manufacturing with modern sustainability goals.

Q & A

Basic: What are the standard synthetic routes for 2-Benzyl-2H-1,2,3-benzotriazole, and how can purity be validated?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzylation of 1,2,3-benzotriazole derivatives using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common route . To ensure purity, employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Validate purity via:

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyl proton signals at δ 5.2–5.5 ppm in NMR).

- Mass Spectrometry : Check molecular ion peaks (e.g., [M+H]⁺ at m/z 236.1 for C₁₃H₁₂N₃).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm ≥95% purity .

Advanced: How can the adsorption mechanism of 2-Benzyl-2H-1,2,3-benzotriazole on copper surfaces be quantitatively analyzed?

Methodological Answer:

Use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to study adsorption kinetics and corrosion inhibition efficiency. Key steps:

-

Prepare copper electrodes polished to 0.05 µm alumina finish.

-

Immerse in 0.1 M NaCl solution with varying inhibitor concentrations (0.1–1 mM).

-

Fit EIS data to equivalent circuit models to calculate charge-transfer resistance () and double-layer capacitance ().

-

Apply Langmuir isotherm to analyze surface coverage ():

where reflects adsorption strength. Synergistic effects with imidazole derivatives can enhance by forming mixed protective films .

Advanced: How to resolve contradictions in corrosion inhibition efficiency under varying pH conditions?

Methodological Answer:

Contradictions often arise due to pH-dependent solubility and charge interactions. Design experiments to:

- Systematically vary pH (2–12) while monitoring inhibitor performance via EIS.

- Use X-ray photoelectron spectroscopy (XPS) to analyze surface composition:

- Look for N 1s peaks (~399–401 eV) confirming benzotriazole adsorption.

- Detect Cu²⁺/Cu⁺ ratios to assess passivation.

- Statistical analysis : Apply ANOVA to compare inhibition efficiency (%IE) across pH ranges. For example, %IE may drop below pH 4 due to protonation of triazole nitrogen, reducing adsorption .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing 2-Benzyl-2H-1,2,3-benzotriazole?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular geometry and packing. Use SHELX software for structure refinement. Example parameters:

- FT-IR Spectroscopy : Identify key vibrations (e.g., triazole ring C=N stretch at ~1500–1600 cm⁻¹).

- UV-Vis : Monitor π→π* transitions (λ ~270–290 nm) .

Advanced: How to design experiments evaluating synergistic effects with other corrosion inhibitors (e.g., imidazoles)?

Methodological Answer:

- Use a factorial design (e.g., 2² matrix) to test combinations of 2-benzyl-benzotriazole and imidazole derivatives at varying ratios.

- Electrochemical testing : Measure %IE and compare to additive models. Synergy is confirmed if %IE(combined) > %IE(individual).

- Surface analysis :

Basic: How is the antifungal activity of 2-Benzyl-2H-1,2,3-benzotriazole evaluated in vitro?

Methodological Answer:

- Broth microdilution assay (CLSI M27-A3 standard):

Advanced: What computational methods elucidate the electronic properties of 2-Benzyl-2H-1,2,3-benzotriazole?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311++G(d,p) level.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict adsorption sites on metal surfaces.

- HOMO localization on triazole ring indicates electron donation to metal d-orbitals.

- Molecular Dynamics (MD) : Simulate adsorption on Cu(111) surfaces in explicit solvent (water) to study orientation and binding energy (~−45 kcal/mol) .

Basic: How to assess the environmental persistence of 2-Benzyl-2H-1,2,3-benzotriazole?

Methodological Answer:

- Sorption studies : Use batch experiments with soil/water systems.

- Photodegradation : Exclude to UV light (λ = 254 nm) and monitor degradation kinetics (half-life ~48 hours in aqueous solution) .

Advanced: How to address discrepancies in crystallographic data for benzotriazole derivatives?

Methodological Answer:

- Validate data quality : Ensure < 0.05 and completeness > 98% in XRD datasets.

- Check for twinning : Use PLATON’s TWINABS for integration.

- Cross-reference with DFT : Compare experimental bond lengths/angles with computed values (e.g., C–N bond deviation > 0.02 Å suggests refinement errors) .

Advanced: What strategies optimize the synthesis of 2-Benzyl-2H-1,2,3-benzotriazole for scale-up in academic labs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.